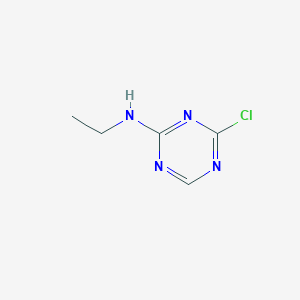

4-Chloro-N-ethyl-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-N-ethyl-1,3,5-triazin-2-amine is a heterocyclic compound with a triazine core. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a triazine ring substituted with a chlorine atom and an ethylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N-ethyl-1,3,5-triazin-2-amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere . The reaction proceeds as follows:

C3N3Cl3+C2H5NH2→C3N3Cl2NHC2H5+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium carbonate or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include various substituted triazines.

Oxidation Products: Oxidized derivatives of the triazine ring.

Reduction Products: Reduced forms of the triazine compound.

Scientific Research Applications

4-Chloro-N-ethyl-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular functions, leading to antimicrobial effects. The compound targets enzymes and proteins, interfering with their activity and leading to cell death in microorganisms .

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but with an additional chlorine atom.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains methoxy groups instead of an ethylamine group.

4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine: Substituted with diphenylamine groups.

Uniqueness

4-Chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethylamine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Biological Activity

4-Chloro-N-ethyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family, characterized by its unique chemical structure which includes a chlorine atom and an ethyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a six-membered heterocyclic ring with three nitrogen atoms, contributing to its stability and reactivity. Its unique substitution pattern allows it to engage in various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its ability to inhibit the growth of various bacterial strains by targeting essential enzymes critical for microbial survival. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and DNA, which disrupts vital biological processes.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) through mechanisms that include cell cycle arrest and apoptosis induction . The following table summarizes the cytotoxic activity against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.2 | Induces G0/G1 phase arrest |

| MCF-7 | 12.8 | Apoptosis induction |

| HeLa | 18.5 | Cell cycle arrest |

Analgesic Effects

Derivatives of this compound have shown potential analgesic effects in animal models. These findings suggest that the compound may be useful in pain management applications.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

In a detailed cytotoxicity assessment involving various cancer cell lines, researchers found that treatment with this compound resulted in significant decreases in cell viability. The study utilized the MTT assay to determine IC50 values across different concentrations over a 72-hour incubation period .

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : Interaction with nucleophilic sites on proteins and DNA.

- Enzyme Inhibition : Inhibition of key enzymes necessary for microbial growth.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through cell cycle arrest.

Properties

CAS No. |

82623-63-0 |

|---|---|

Molecular Formula |

C5H7ClN4 |

Molecular Weight |

158.59 g/mol |

IUPAC Name |

4-chloro-N-ethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C5H7ClN4/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H,7,8,9,10) |

InChI Key |

WXABHENYUZQHTI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC=N1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.